N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O6S and its molecular weight is 403.41. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Tumor Inhibition and Antioxidant Potential : Compounds including oxadiazole derivatives have been investigated for their potential in tumor inhibition and antioxidant activities. A study has demonstrated the binding and moderate inhibitory effects of these compounds in assays related to these activities (Faheem, 2018).
Antimicrobial and Anti-Enzymatic Properties : Research on N-substituted derivatives of oxadiazole compounds has revealed their antibacterial and anti-enzymatic potential, suggesting their applicability in addressing bacterial infections and enzymatic disorders (Nafeesa et al., 2017).
Antinociceptive Pharmacology : The antinociceptive properties of compounds structurally related to oxadiazole derivatives have been examined, indicating potential applications in pain management (Porreca et al., 2006).
Chemical and Material Science Applications
Corrosion Inhibition : Oxadiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in sulfuric acid media. This application is crucial in materials science for protecting metals from corrosion (Bouklah et al., 2006).
Synthesis and Characterization of Novel Derivatives : Research has been conducted on the synthesis and characterization of new compounds containing the oxadiazole moiety. These studies are significant in the development of new materials with potential applications in various industries (Kumara et al., 2017).
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-12-7-9-13(10-8-12)28(23,24)11-16(22)19-18-21-20-17(27-18)14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSNGVHMOPUQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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